3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine 3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1179359-64-8
VCID: VC18419436
InChI: InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-8-4-2-1-3-7(8)5-6-13-9/h1-6H,(H2,12,14,15)
SMILES:
Molecular Formula: C11H8N4S
Molecular Weight: 228.28 g/mol

3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine

CAS No.: 1179359-64-8

Cat. No.: VC18419436

Molecular Formula: C11H8N4S

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine - 1179359-64-8

Specification

CAS No. 1179359-64-8
Molecular Formula C11H8N4S
Molecular Weight 228.28 g/mol
IUPAC Name 3-isoquinolin-1-yl-1,2,4-thiadiazol-5-amine
Standard InChI InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-8-4-2-1-3-7(8)5-6-13-9/h1-6H,(H2,12,14,15)
Standard InChI Key XWEMFYXEDZLMFA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN=C2C3=NSC(=N3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(1-Isoquinolinyl)-1,2,4-thiadiazol-5-amine (IUPAC name: 3-isoquinolin-3-yl-1,2,4-thiadiazol-5-amine) consists of a 1,2,4-thiadiazole ring substituted at the 3-position with an isoquinoline group and at the 5-position with an amino group . The molecular formula is C₁₁H₈N₄S, with a molar mass of 228.28 g/mol . The isoquinoline moiety contributes aromaticity and planar rigidity, while the thiadiazole ring introduces sulfur and nitrogen heteroatoms, enhancing electronic diversity (Figure 1) .

Key Structural Features:

  • Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, contributing to electron-deficient characteristics.

  • Isoquinoline Substituent: A bicyclic aromatic system that enhances π-π stacking interactions with biological targets.

  • Amino Group: Provides sites for hydrogen bonding and derivatization.

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Peaks at 3401 cm⁻¹ (N–H stretch) and 1627 cm⁻¹ (C=N stretch) confirm the presence of amine and imine groups .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Signals at δ 2.53 ppm (CH₃), 7.06–7.63 ppm (aromatic protons), and 11.12 ppm (NH) .

    • ¹³C-NMR: Resonances at δ 15.13 ppm (CH₃) and 120–150 ppm (aromatic carbons) .

  • Mass Spectrometry: Molecular ion peak observed at m/z 228.28 .

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions. One approach involves reacting 2-methyl-3-[4-amino-5-mercapto-4H- triazol-3-yl]-1H-indole with aldehydes under acidic conditions . For example, using DMF and HCl under microwave irradiation (400 W, 2–3 minutes) yields Schiff base intermediates, which are subsequently cyclized to form the thiadiazole core .

Representative Reaction Pathway:

  • Formation of Schiff Base:
    Indole derivative+AldehydeHCl, DMFSchiff base intermediate\text{Indole derivative} + \text{Aldehyde} \xrightarrow{\text{HCl, DMF}} \text{Schiff base intermediate} .

  • Cyclization: Intramolecular nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A study demonstrated that irradiating phenyl isothiocyanate with indole carbonyl derivatives in DMF for 5 minutes at 400 W produced thiosemicarbazide intermediates, which were cyclized using concentrated H₂SO₄ to yield the final product in 82% yield .

Advantages of Microwave Synthesis:

  • Efficiency: Reaction completion in minutes vs. hours.

  • Yield Enhancement: 74–87% yields compared to 50–60% via traditional methods .

Applications in Drug Development and Materials Science

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for designing kinase inhibitors and antimicrobial agents.

  • Structure-Activity Relationship (SAR): Modifications at the amino group or isoquinoline position alter solubility and target affinity .

Materials Science

  • Conductive Polymers: Thiadiazole’s electron-deficient structure enables use in organic semiconductors.

  • Metal-Organic Frameworks (MOFs): Coordinates with transition metals (e.g., Cu²⁺) to form porous materials .

Comparative Analysis with Related Thiadiazoles

CompoundStructural FeaturesBiological Activity
2-Amino-1,3,4-thiadiazoleBasic thiadiazole coreAntimicrobial (MIC: 16–64 µg/mL)
5-MethylthiadiazoleMethyl group at 5-positionEnhanced lipophilicity
Isoquinoline-thiadiazolesIsoquinoline substitutionKinase inhibition (IC₅₀: 1–10 µM)

Key Differences:

  • Electron Density: Isoquinoline substitution increases π-stacking capability compared to simpler thiadiazoles.

  • Solubility: Amino group improves aqueous solubility, facilitating pharmacokinetic optimization .

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